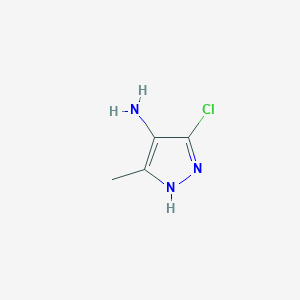

5-クロロ-3-メチル-1H-ピラゾール-4-アミン

説明

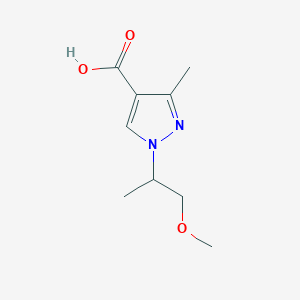

5-Chloro-3-methyl-1H-pyrazol-4-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s an important intermediate for the synthesis of various pyrazole derivatives .

Synthesis Analysis

The synthesis of 5-chloro-3-methyl-1H-pyrazol-4-amine involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis

The crystal structure of 5-chloro-3-methyl-1H-pyrazol-4-amine was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis

The chemical reactivity of 5-chloro-3-methyl-1H-pyrazol-4-amine is significant in the synthesis of different poly functional heterocyclic compounds . It’s a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .科学的研究の応用

ピラゾール誘導体の合成

5-クロロ-3-メチル-1H-ピラゾール-4-アミン: は、様々なピラゾール誘導体の合成において汎用性の高い中間体として役立ちます。 これらの誘導体は構造的に多様であり、広範囲の生物活性を持つことから、医薬品開発において大きな可能性を秘めています 。この化合物は様々な化学反応を起こすことができるため、抗菌、抗炎症、抗ウイルス、抗がん特性を持つ可能性のある新しい分子を創出するための貴重な出発点となります。

結晶構造解析

5-クロロ-3-メチル-1H-ピラゾール-4-アミンから誘導されたものを含め、ピラゾール誘導体の結晶構造は、それらの分子形状と生物学的標的との潜在的な相互作用についての洞察を提供します。 X線結晶構造解析により、置換基の配向とその空間配置を明らかにすることができます。これは、化合物の反応性と、所望の生物活性を有する分子を設計するために不可欠です .

抗けいれん作用

5-クロロ-3-メチル-1H-ピラゾール-4-アミンから合成された誘導体は、その抗けいれん作用について研究されてきました。 ピラゾールコア構造の修飾により、てんかん発作の治療に潜在的な治療応用が期待できる化合物となる可能性があります .

抗腫瘍活性

5-クロロ-3-メチル-1H-ピラゾール-4-アミンのいくつかの誘導体は、その抗腫瘍活性について評価されてきました。 研究によると、ピラゾール環への特定の修飾により、HeLa細胞などの癌細胞株に対して有望な有効性を示す化合物になる可能性があります 。これは、この化合物が新しい抗がん剤の開発における役割を強調しています。

蛍光センサー

ピラゾール環は、より大きな複素環系に組み込まれると、蛍光センサーの開発に役立つことがあります。 これらのセンサーは、様々な生物学的および化学物質を検出するために使用することができます。5-クロロ-3-メチル-1H-ピラゾール-4-アミンの構造的な柔軟性により、センサーの特性を微調整することができます .

ピラゾロキノリンの合成

5-クロロ-3-メチル-1H-ピラゾール-4-アミン: は、潜在的な生物活性を持つ化合物クラスであるピラゾロキノリンの合成にも関与しています。 他の有機基質との反応により、ピラゾロキノリン誘導体が生成され、その治療の可能性が探求されています .

作用機序

Target of Action

Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to impact a broad range of biological pathways due to their diverse biological activities .

Result of Action

It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

For instance, the corrosion protection properties of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, for mild steel in hydrochloric acid were found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .

将来の方向性

Pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazol-4-amine, have attracted much attention due to their wide spectrum of biological activities . They are being tested and clinically evaluated as potential new drugs . Future research may focus on exploring its potential applications in medical and pharmaceutical fields.

生化学分析

Biochemical Properties

5-chloro-3-methyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazol-4-amine, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can interact with microbial proteins, leading to antimicrobial effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, altering their conformation and activity.

Cellular Effects

The effects of 5-chloro-3-methyl-1H-pyrazol-4-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 5-chloro-3-methyl-1H-pyrazol-4-amine can inhibit the proliferation of certain cancer cell lines by interfering with cell cycle regulation and inducing apoptosis . Moreover, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 5-chloro-3-methyl-1H-pyrazol-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, 5-chloro-3-methyl-1H-pyrazol-4-amine has been shown to inhibit certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-chloro-3-methyl-1H-pyrazol-4-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that 5-chloro-3-methyl-1H-pyrazol-4-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-chloro-3-methyl-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dosage optimization for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-chloro-3-methyl-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 5-chloro-3-methyl-1H-pyrazol-4-amine can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 5-chloro-3-methyl-1H-pyrazol-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of 5-chloro-3-methyl-1H-pyrazol-4-amine within cells, affecting its bioavailability and activity.

Subcellular Localization

The subcellular localization of 5-chloro-3-methyl-1H-pyrazol-4-amine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-chloro-3-methyl-1H-pyrazol-4-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

特性

IUPAC Name |

3-chloro-5-methyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-2-3(6)4(5)8-7-2/h6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBSRHSFJZNXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)

![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

amine](/img/structure/B1466212.png)

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)